[4-(4-Fluorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone
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Overview
Description
[4-(4-Fluorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a fluorophenyl group and a piperidine ring substituted with a pyrimidinyl group, connected by a methanone bridge. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Fluorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone typically involves multi-step organic synthesis techniques. One common approach is to start with the preparation of the piperazine and piperidine intermediates, followed by their functionalization with the fluorophenyl and pyrimidinyl groups, respectively. The final step involves the formation of the methanone bridge to connect the two rings.
Preparation of Piperazine Intermediate: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Functionalization with Fluorophenyl Group: The piperazine intermediate is then reacted with a fluorophenyl halide in the presence of a base to introduce the fluorophenyl group.
Preparation of Piperidine Intermediate: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.
Functionalization with Pyrimidinyl Group: The piperidine intermediate is then reacted with a pyrimidinyl halide to introduce the pyrimidinyl group.
Formation of Methanone Bridge: The final step involves the reaction of the functionalized piperazine and piperidine intermediates with a suitable carbonyl source to form the methanone bridge.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Fluorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases for nucleophilic substitution; Lewis acids for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-Fluorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies to understand protein-ligand interactions and enzyme kinetics.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of [4-(4-Fluorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone involves its interaction with specific molecular targets. The fluorophenyl and pyrimidinyl groups allow the compound to bind to certain receptors or enzymes, modulating their activity. The piperazine and piperidine rings provide structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- [4-(4-Chlorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone
- [4-(4-Methylphenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone
- [4-(4-Methoxyphenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone
Uniqueness
The presence of the fluorophenyl group in [4-(4-Fluorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone distinguishes it from its analogs. Fluorine atoms can significantly alter the electronic properties of the compound, enhancing its binding affinity and metabolic stability. This makes it a valuable compound for drug development and other scientific applications.
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O/c21-17-2-4-18(5-3-17)24-12-14-25(15-13-24)19(27)16-6-10-26(11-7-16)20-22-8-1-9-23-20/h1-5,8-9,16H,6-7,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJXGIKQCMJGMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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